molecular formula C7H12O7 B11951884 Ketogluconic acid methyl ester

Ketogluconic acid methyl ester

Cat. No.: B11951884
M. Wt: 208.17 g/mol
InChI Key: KPHIBLNUVRGOGU-UHFFFAOYSA-N
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Description

Ketogluconic acid methyl ester is a methyl ester derivative of ketogluconic acid, a sugar acid formed via oxidation of glucose. It serves as a critical intermediate in the synthesis of ascorbic acid (vitamin C). Industrially, 2-ketogluconic acid is reacted with methanol in the presence of sulfuric acid to yield the methyl ester, which is subsequently transformed into sodium ascorbate and purified into ascorbic acid . Structurally, the compound retains the ketogluconic acid backbone but substitutes a hydroxyl group with a methoxy group, reducing its antiscorbutic (vitamin C-like) activity to approximately 1% of that of ascorbic acid . This diminished bioactivity is attributed to the altered hydroxyl configuration, which disrupts its interaction with biological targets .

Properties

IUPAC Name

methyl 3,4,5,6-tetrahydroxy-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHIBLNUVRGOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860261
Record name Methyl hex-2-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketogluconic acid methyl ester can be synthesized through the esterification of ketogluconic acid with methanol. This reaction is typically catalyzed by acids. One efficient method involves using a potassium 12-phosphotungstate (KPW) catalyst, which provides high yields in short reaction times . The reaction conditions are mild and eco-friendly, making this method suitable for industrial applications.

Industrial Production Methods

In industrial settings, the esterification process can be scaled up using similar catalytic methods. The use of heterogeneous catalysts like KPW is preferred due to their reusability and high efficiency. The process involves mixing ketogluconic acid with methanol in the presence of the catalyst, followed by purification steps to isolate the ester product.

Chemical Reactions Analysis

Types of Reactions

Ketogluconic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Ketogluconic acid and methanol.

    Oxidation: Various oxidized derivatives of ketogluconic acid.

    Reduction: Alcohol derivatives of this compound.

Scientific Research Applications

Ketogluconic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ketogluconic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways, influencing the production of key metabolites. The esterification reaction itself is catalyzed by acids, where the protonation of the carbonyl group facilitates the nucleophilic attack by methanol, leading to the formation of the ester.

Comparison with Similar Compounds

Research Findings and Data Gaps

Antiscorbutic Activity : The ester’s 1% vitamin C activity is insufficient for therapeutic use but critical for validating synthetic pathways to ascorbic acid.

Detection Methods : Ketogluconates are identified via paper chromatography with o-phenylenediamine sprays , whereas fatty acid esters rely on GC-MS , reflecting divergent analytical workflows.

Unresolved Questions :

  • Comparative reactivity with other sugar-acid esters (e.g., gluconic acid methyl ester).

Biological Activity

Ketogluconic acid methyl ester, a derivative of 2-keto-D-gluconic acid, has garnered attention in recent years due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of L-ascorbic acid (vitamin C) and has been studied for various pharmacological properties, including antimicrobial and anticancer activities.

  • Chemical Formula : C₇H₁₄O₇
  • Molecular Weight : 210.18 g/mol
  • CAS Number : 131797-36-9

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance, studies have shown that fatty acid methyl esters (FAME), including those derived from ketogluconic acid, possess strong antimicrobial properties. The minimal inhibitory concentration (MIC) for various bacteria was determined, indicating the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus24-48
Escherichia coli12-24
Pseudomonas aeruginosa12-24
Candida albicans60-192

These findings suggest that this compound could serve as a natural antimicrobial agent, potentially useful in pharmaceutical applications .

Anticancer Activity

In silico studies have indicated that this compound may have anticancer properties. The compound's binding affinity to various cancer-related proteins was assessed using molecular docking techniques. The results revealed that it exhibits a binding affinity comparable to established anticancer drugs, suggesting its potential as a therapeutic agent against cancer cells.

Study on Antimicrobial Efficacy

A study published in International Journal of Research in Pharmaceutical Sciences evaluated the antimicrobial efficacy of FAME extracted from microalgae, highlighting the role of this compound derivatives. The research found that these compounds showed significant activity against common pathogens, reinforcing the potential for their use in treating microbial infections .

Cancer Treatment Potential

Another investigation focused on the molecular interactions of this compound with cancer cell targets. The study utilized AutoDock tools to analyze the compound's binding capabilities with various proteins involved in cancer progression. The findings suggested that this compound could inhibit tumor growth by interfering with specific molecular pathways .

Synthesis and Applications

The synthesis of this compound typically involves the esterification of 2-keto-D-gluconic acid with methanol in the presence of acidic catalysts. This process can be optimized to enhance yield and purity, making it suitable for large-scale production for pharmaceutical applications.

Q & A

Q. What are the established protocols for synthesizing 2-ketogluconic acid methyl ester in laboratory settings?

The synthesis involves esterification of 2-ketogluconic acid with methanol under acidic catalysis. Sulfuric acid is typically used as a catalyst, followed by neutralization with soda ash to form intermediates like sodium ascorbate. Purification steps include recrystallization from demineralized (DM) water and decolorization processes to achieve high purity .

Q. Which chromatographic techniques are most effective for identifying and quantifying ketogluconic acid methyl ester in complex mixtures?

Gas chromatography (GC) with polar capillary columns (e.g., SP™-2560) is optimal for separation, coupled with mass spectrometry for identification. For preliminary screening, paper chromatography using a mobile phase of n-propanol/methylbenzoate/formic acid/water (7:3:2:5) with o-phenylenediamine spray detection provides specific colorimetric identification (green fluorescence for 2-ketogluconate derivatives) .

Q. What spectroscopic characterization data are essential for confirming the structure of synthesized this compound?

Required data include:

  • ¹H NMR : Methyl ester singlet (δ 3.6–3.8 ppm) and absence of ketone carbonyl signals.
  • IR spectrum : Ester C=O stretch (~1740 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
  • High-resolution mass spectrometry : <2 ppm mass accuracy.
  • Specific rotation data (if chiral centers are present) .

Q. What are the critical parameters for reproducible GC analysis of this compound derivatives?

Optimal conditions include:

  • Column selection (100m highly polar cyanosilicone phase).
  • Oven programming: 60°C (2 min) to 240°C at 4°C/min.
  • Split injection (1:50 ratio) at 250°C.
  • Flame ionization detection (FID) at 260°C.
  • Internal standardization with C17:0 methyl ester for quantification .

Advanced Research Questions

Q. How can researchers resolve discrepancies between GC-FAME analysis and colorimetric assays when measuring this compound concentrations?

Discrepancies often arise from matrix interference in colorimetric methods versus volatility issues in GC. Validation steps include:

  • Spike-and-recovery experiments using deuterated internal standards in GC.
  • Parallel analysis with HPLC-UV at 210 nm for non-volatile derivatives.
  • Enzymatic assays specific to ketogluconate moieties for cross-verification .

Q. What strategies optimize crystallization purity during large-scale synthesis of this compound?

Key parameters include:

  • Controlled cooling rates (0.5–1°C/min) during crystallization from DM water.
  • Use of seed crystals with defined polymorphic structure.
  • Multi-stage recrystallization with activated carbon treatment.
  • Inline Raman spectroscopy to monitor crystal lattice formation .

Q. How can stable isotope labeling track the metabolic fate of this compound in microbial systems?

Methodological approaches:

  • Synthesize ¹³C-labeled analogs via esterification with ¹³C-methanol.
  • Conduct tracer studies in bioreactors with LC-MS/MS analysis targeting isotopologues.
  • Combine with 2D NMR (HSQC, HMBC) to map carbon flux.
  • Validate through comparative growth assays .

Q. What experimental designs mitigate oxidation side reactions during long-term storage of this compound?

Implement:

  • Argon/vacuum sealing in amber vials.
  • Addition of radical scavengers (e.g., 0.1% BHT).
  • Storage at -80°C with desiccant packs.
  • Quarterly stability testing via GC-MS monitoring of degradation markers (e.g., gluconic acid formation) .

Methodological Notes

  • Experimental Replication : Follow detailed synthesis protocols in peer-reviewed literature, emphasizing stoichiometric ratios and catalyst purity .
  • Data Contradiction Analysis : Use multi-method validation (GC, NMR, enzymatic assays) to resolve analytical inconsistencies .
  • Advanced Instrumentation : Employ hyphenated techniques (GC-MS, LC-MS/MS) for trace-level detection in metabolic studies .

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